Elinogrel - 936500-94-6

Elinogrel

Catalog Number: EVT-254582
CAS Number: 936500-94-6
Molecular Formula: C20H15ClFN5O5S2
Molecular Weight: 523.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elinogrel is a synthetically derived organic compound classified as a quinazolinedione derivative. [] It belongs to a class of pharmaceuticals known as platelet adenosine diphosphate (ADP) P2Y12 receptor antagonists. [] This classification signifies its role in inhibiting the P2Y12 receptor on the surface of platelets, effectively preventing platelet aggregation. []

Unlike other P2Y12 antagonists like clopidogrel, Elinogrel is a direct-acting antagonist, meaning it does not require metabolic activation in the liver. [] It also exhibits a reversible binding mechanism with the P2Y12 receptor, offering a faster offset of action compared to irreversible antagonists. [, ] This combination of direct action and reversibility makes Elinogrel a unique and promising candidate for further research in platelet inhibition.

Molecular Structure Analysis

While specific structural data is limited in the provided papers, Elinogrel is classified as a quinazolinedione derivative. [] This suggests its structure is based on the quinazoline-2,4(1H,3H)-dione scaffold. Further investigation into the specific modifications and substituents on this scaffold would be needed for a comprehensive analysis.

Mechanism of Action

Elinogrel exerts its antiplatelet effect by selectively and competitively binding to the P2Y12 receptor on the surface of platelets. [, ] This binding event prevents ADP, a potent platelet agonist, from binding to the P2Y12 receptor. [] As a result, the downstream signaling cascade responsible for platelet activation, shape change, aggregation, and granule release is inhibited. [, , ]

Unlike thienopyridines like clopidogrel, which require metabolic activation and irreversibly bind to P2Y12, Elinogrel directly inhibits the receptor and exhibits a reversible binding profile. [, , ] This directly translates to a faster onset and offset of antiplatelet action, offering greater control over platelet inhibition. [, , ]

Applications
  • Investigating Platelet Function: Elinogrel's rapid and reversible inhibition of P2Y12 makes it a valuable tool for studying platelet physiology and signaling pathways downstream of the P2Y12 receptor. [, ]
  • Developing New Antiplatelet Therapies: Elinogrel's pharmacological advantages over clopidogrel, particularly its rapid onset and offset of action, make it a valuable lead compound for developing new antiplatelet drugs with improved efficacy and safety profiles. [, , , , , , , , , , , , , ]
  • Understanding Clopidogrel Resistance: Elinogrel has been used in research to investigate the mechanisms underlying clopidogrel resistance, a phenomenon where some patients show inadequate platelet inhibition despite clopidogrel treatment. [, , ]
  • Improving Antiplatelet Therapy in Specific Patient Populations: Research is exploring the potential benefits of Elinogrel in patients undergoing percutaneous coronary intervention (PCI) and those with acute coronary syndrome (ACS). [, , , , , , , , , , , , , ]
  • Preclinical Models of Thrombosis: Elinogrel's potent antiplatelet activity makes it useful in animal models to study thrombosis and evaluate the efficacy of novel antithrombotic therapies. [, ]
Future Directions
  • Optimization of Dosing Regimens: Further research is needed to define optimal dosing strategies for Elinogrel in various clinical settings, taking into account its pharmacokinetic and pharmacodynamic properties. []
  • Head-to-Head Comparisons with Other Antiplatelet Agents: Large-scale clinical trials comparing Elinogrel to other P2Y12 inhibitors like prasugrel and ticagrelor are crucial to define its place in therapy and identify potential advantages and disadvantages. [, , , , , ]
  • Exploration of Novel Applications: Research can explore the potential benefits of Elinogrel in other cardiovascular and thrombotic conditions beyond ACS and PCI. [, , , ]
  • Investigating the Role of P2Y12 in Other Cell Types: Elinogrel can be used to further elucidate the role of the P2Y12 receptor in other cell types beyond platelets, potentially unveiling new therapeutic targets. []
  • Development of Personalized Antiplatelet Therapy: Future research could focus on identifying biomarkers that predict individual responses to Elinogrel, paving the way for personalized antiplatelet therapy. [, , ]

Clopidogrel

Compound Description: Clopidogrel is an antiplatelet medication classified as a thienopyridine and functions as a P2Y12 receptor antagonist. It is a prodrug requiring metabolic activation in the liver to exert its platelet-inhibiting effects. [, , , , , , , , , , ]

Relevance: Clopidogrel serves as a primary comparator to Elinogrel in many studies due to its established role in antiplatelet therapy. Elinogrel, unlike Clopidogrel, is a direct-acting and reversible P2Y12 antagonist, not requiring metabolic activation. [, , , , , ] Studies explore Elinogrel's potential to overcome limitations associated with Clopidogrel, such as slow onset of action, variability in response, and irreversible platelet inhibition. [, , ]

Prasugrel

Compound Description: Prasugrel is a thienopyridine-class antiplatelet drug, similar to Clopidogrel, acting as a P2Y12 receptor antagonist. Like Clopidogrel, it also requires metabolic activation. It's noted for its more potent and rapid platelet inhibition compared to Clopidogrel. [, , , , , , , , , , ]

Relevance: Prasugrel's inclusion in studies with Elinogrel offers another point of comparison within the realm of P2Y12 antagonists. Both are contrasted for their efficacy, speed of action, and bleeding risks. [, , , ] While Prasugrel demonstrates advantages over Clopidogrel, it still carries bleeding risks, prompting exploration of alternatives like Elinogrel. [, ]

Relevance: The comparison between Ticagrelor and Elinogrel is particularly relevant because both are reversible P2Y12 inhibitors, offering potential advantages over irreversible agents like Clopidogrel. [, , , , ] Research investigates whether Elinogrel can achieve similar or superior efficacy to Ticagrelor while potentially mitigating side effects. [, , ]

Cangrelor

Compound Description: Cangrelor is unique as an intravenous, direct-acting, and reversible P2Y12 receptor antagonist. [, , , , , , , , ] Its intravenous administration allows for rapid onset and offset of action, making it suitable for specific clinical settings. []

Relevance: Cangrelor, alongside Elinogrel, represents the newer generation of reversible P2Y12 inhibitors, and their direct-acting nature contrasts with the prodrugs Clopidogrel and Prasugrel. [, , , ] The availability of intravenous formulations for both Cangrelor and Elinogrel further distinguishes them, offering advantages in situations where a rapid onset of action is critical. [, ]

Aspirin

Compound Description: Aspirin, a widely used antiplatelet agent, functions as a cyclooxygenase inhibitor, primarily targeting COX-1. [, , , , , , ] It's often used in combination with other antiplatelet agents, including P2Y12 inhibitors. [, , , , , ]

Relevance: Aspirin represents the foundational antiplatelet agent, often used concurrently with drugs like Elinogrel. [, , , ] While Elinogrel targets the P2Y12 receptor, Aspirin inhibits COX-1, highlighting their distinct mechanisms of action. [, ] Research frequently explores the use of Elinogrel in conjunction with Aspirin as part of dual antiplatelet therapy. [, ]

2-(Methylthio)adenosine 5'-diphosphate (2MeSADP)

Compound Description: 2MeSADP is a potent and selective agonist of the P2Y12 receptor, activating the receptor to induce platelet aggregation and other related responses. [] It is often used as a tool to investigate the function of the P2Y12 receptor.

Relevance: 2MeSADP serves as a pharmacological tool in research to study P2Y12 receptor function. [] Research involving Elinogrel often utilizes 2MeSADP to assess the inhibitory effects of Elinogrel on P2Y12 receptor activation. [] This compound helps researchers understand how effectively Elinogrel blocks the receptor's activation by agonists like 2MeSADP, providing insights into its antiplatelet mechanisms.

Properties

CAS Number

936500-94-6

Product Name

Elinogrel

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]urea

Molecular Formula

C20H15ClFN5O5S2

Molecular Weight

523.9 g/mol

InChI

InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29)

InChI Key

LGSDFTPAICUONK-UHFFFAOYSA-N

SMILES

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F

Synonyms

5-Chloro-N-[[[4-[6-Fluoro-1,4-dihydro-7-(methylamino)-2,4-dioxo-3(2H)-quinazolinyl]phenyl]amino]carbonyl]-2-thiophenesulfonamide

Canonical SMILES

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.